6-(3-Chlorophenyl)pyridin-2-amine
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Overview
Description
6-(3-Chlorophenyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a 3-chlorophenyl group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(3-Chlorophenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3-chlorophenyl with a halogenated pyridine derivative under mild conditions . The reaction is carried out in a mixture of water and organic solvents like 1,4-dioxane, with potassium phosphate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Chlorophenyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Chlorphenamine: A compound with a similar structure, used as an antihistamine.
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Another related compound with potential pharmacological applications.
Uniqueness
6-(3-Chlorophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities.
Properties
CAS No. |
882014-33-7 |
---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
6-(3-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14) |
InChI Key |
ZIGNKLLSSUBLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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